molecular formula C19H18FNO4 B15001104 Methyl 4-{[4-fluoro-2-(phenylacetyl)phenyl]amino}-4-oxobutanoate

Methyl 4-{[4-fluoro-2-(phenylacetyl)phenyl]amino}-4-oxobutanoate

Cat. No.: B15001104
M. Wt: 343.3 g/mol
InChI Key: NLTVLRWYWHOBEN-UHFFFAOYSA-N
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Description

Methyl 4-{[4-fluoro-2-(phenylacetyl)phenyl]amino}-4-oxobutanoate is an organic compound with the molecular formula C19H18FNO4 This compound is characterized by the presence of a fluoro-substituted phenyl ring, an amide linkage, and a butanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-{[4-fluoro-2-(phenylacetyl)phenyl]amino}-4-oxobutanoate typically involves multi-step organic reactions. One common method includes the acylation of 4-fluoro-2-aminophenylacetic acid with phenylacetyl chloride, followed by esterification with methanol in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-{[4-fluoro-2-(phenylacetyl)phenyl]amino}-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the fluoro group with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.

Scientific Research Applications

Methyl 4-{[4-fluoro-2-(phenylacetyl)phenyl]amino}-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and pain.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-{[4-fluoro-2-(phenylacetyl)phenyl]amino}-4-oxobutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: Methyl 4-{[4-fluoro-2-(phenylacetyl)phenyl]amino}-4-oxobutanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C19H18FNO4

Molecular Weight

343.3 g/mol

IUPAC Name

methyl 4-[4-fluoro-2-(2-phenylacetyl)anilino]-4-oxobutanoate

InChI

InChI=1S/C19H18FNO4/c1-25-19(24)10-9-18(23)21-16-8-7-14(20)12-15(16)17(22)11-13-5-3-2-4-6-13/h2-8,12H,9-11H2,1H3,(H,21,23)

InChI Key

NLTVLRWYWHOBEN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)NC1=C(C=C(C=C1)F)C(=O)CC2=CC=CC=C2

Origin of Product

United States

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